molecular formula C12H16N2O B1267611 1-Benzyl-1,4-diazepan-5-one CAS No. 55186-89-5

1-Benzyl-1,4-diazepan-5-one

Cat. No.: B1267611
CAS No.: 55186-89-5
M. Wt: 204.27 g/mol
InChI Key: DKNOPZCYIDBMNY-UHFFFAOYSA-N
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Description

1-Benzyl-1,4-diazepan-5-one is a chemical compound with the molecular formula C12H16N2O. It is a member of the diazepane family, characterized by a seven-membered ring structure containing two nitrogen atoms.

Biochemical Analysis

Biochemical Properties

1-Benzyl-1,4-diazepan-5-one plays a significant role in biochemical reactions, particularly as an inhibitor of human nitric oxide synthesis . It interacts with various enzymes and proteins, forming intermolecular N-H⋯O hydrogen bonds that link the molecules into dimers . These interactions are crucial for its inhibitory function, affecting the synthesis of nitric oxide, a critical signaling molecule in various physiological processes.

Cellular Effects

This compound has notable effects on cellular processes. It has been shown to reduce the efflux of resistance-nodulation-cell division pumps in Escherichia coli . This reduction in efflux enhances the accumulation of antibiotics within the bacterial cells, thereby potentiating their effects. Additionally, this compound influences cell signaling pathways and gene expression by decreasing the transcription of efflux pump genes .

Molecular Mechanism

At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It acts as an efflux pump inhibitor in Escherichia coli, increasing membrane permeability and decreasing the transcription of efflux pump genes . This mixed mechanism of action is distinct from other major efflux pump inhibitors, making this compound a unique compound in its class.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The compound’s stability and degradation are critical factors influencing its long-term effects on cellular function. Studies have shown that this compound maintains its inhibitory activity over extended periods, although specific details on its stability and degradation are limited .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound effectively inhibits nitric oxide synthesis without causing significant adverse effects. At higher doses, toxic effects may be observed, including potential impacts on cellular metabolism and overall health . These dosage-dependent effects highlight the importance of careful dosage optimization in therapeutic applications.

Metabolic Pathways

This compound is involved in specific metabolic pathways, interacting with enzymes such as cytochrome P450. These interactions influence the compound’s metabolic flux and metabolite levels, affecting its overall bioavailability and efficacy . Understanding these metabolic pathways is crucial for optimizing the compound’s therapeutic potential.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins. These interactions determine the compound’s localization and accumulation, influencing its biochemical activity . The precise transport mechanisms and distribution patterns are essential for understanding the compound’s pharmacokinetics.

Subcellular Localization

This compound exhibits specific subcellular localization, which affects its activity and function. Targeting signals and post-translational modifications direct the compound to particular compartments or organelles within the cell . This localization is critical for its inhibitory effects on nitric oxide synthesis and other biochemical processes.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Benzyl-1,4-diazepan-5-one can be synthesized through several methods. One common approach involves the reaction of benzylamine with 1,4-dichlorobutane in the presence of a base, followed by cyclization to form the diazepane ring. The reaction conditions typically include a solvent such as ethanol and a base like sodium hydroxide .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often using continuous flow reactors and advanced purification techniques .

Chemical Reactions Analysis

Types of Reactions: 1-Benzyl-1,4-diazepan-5-one undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

1-Benzyl-1,4-diazepan-5-one has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Biology: Investigated for its potential as an inhibitor of human nitric oxide synthesis.

    Medicine: Explored for its potential therapeutic effects, including anxiolytic and anticonvulsant properties.

    Industry: Utilized in the production of pharmaceuticals and other fine chemicals.

Mechanism of Action

The mechanism of action of 1-Benzyl-1,4-diazepan-5-one involves its interaction with specific molecular targets. It is believed to inhibit nitric oxide synthesis by binding to the enzyme nitric oxide synthase. This interaction prevents the conversion of L-arginine to nitric oxide, thereby reducing nitric oxide levels in the body .

Comparison with Similar Compounds

Uniqueness: 1-Benzyl-1,4-diazepan-5-one is unique due to its specific structure and potential as a nitric oxide synthase inhibitor. Unlike other benzodiazepines, it has a distinct seven-membered ring and benzyl group, which contribute to its unique chemical and biological properties .

Properties

IUPAC Name

1-benzyl-1,4-diazepan-5-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16N2O/c15-12-6-8-14(9-7-13-12)10-11-4-2-1-3-5-11/h1-5H,6-10H2,(H,13,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DKNOPZCYIDBMNY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCNC1=O)CC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90286376
Record name 1-benzyl-1,4-diazepan-5-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90286376
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

204.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

55186-89-5
Record name 55186-89-5
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Record name 1-benzyl-1,4-diazepan-5-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90286376
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-Benzyl-1,4-diazepan-5-one
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URL https://echa.europa.eu/information-on-chemicals
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Synthesis routes and methods

Procedure details

Concentrated sulfuric acid (25 mL) was added to 1-benzyl-4-piperidone (10.14 g) in acetic acid (50 mL) at room temperature, and sodium azide (3.880 g) was added thereto at 0° C. over a period of 2 hours, followed by stirring at 5° C. for 25 hours. The reaction mixture was alkalinized through addition of aqueous sodium hydroxide, followed by partitioning by use of chloroform. The aqueous layer was extracted with chloroform. The organic layers were combined, and washed with saturated brine, and then dried over sodium sulfate anhydrate, followed by filtration. The solvent was evaporated under reduced pressure, and then the residue was purified through silica gel column chromatography (chloroform-methanol), to thereby give the title compound as a solid (5.081 g, 47%).
Quantity
25 mL
Type
reactant
Reaction Step One
Quantity
10.14 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One
Quantity
3.88 g
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Yield
47%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the molecular formula and structure of 1-Benzyl-1,4-diazepan-5-one?

A1: The molecular formula of this compound is C12H16N2O []. While the abstract doesn't provide a visual representation of the structure, it describes a seven-membered diazepane ring in a chair conformation, with a benzyl group attached to one nitrogen. A carbonyl group (C=O) is present at the 5-position of the diazepane ring.

Q2: How does the crystal structure of this compound influence its intermolecular interactions?

A2: The crystal structure reveals that this compound molecules interact with each other through hydrogen bonding []. Specifically, N—H⋯O hydrogen bonds link the molecules into dimers, and these dimers are further connected by C—H⋯O interactions to form infinite sheets.

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